MRX-2843

説明

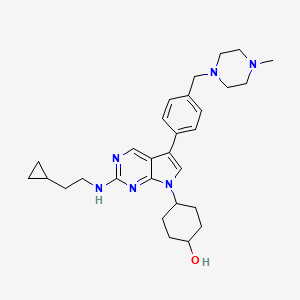

Structure

3D Structure

特性

IUPAC Name |

4-[2-(2-cyclopropylethylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N6O/c1-33-14-16-34(17-15-33)19-22-4-6-23(7-5-22)27-20-35(24-8-10-25(36)11-9-24)28-26(27)18-31-29(32-28)30-13-12-21-2-3-21/h4-7,18,20-21,24-25,36H,2-3,8-17,19H2,1H3,(H,30,31,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEJYFVJIPQSNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CN(C4=NC(=NC=C34)NCCC5CC5)C6CCC(CC6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429882-07-4 |

Source

|

| Record name | MRX-2843 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429882074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MRX-2843 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MT30EHI63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MRX-2843 mechanism of action in AML

An In-depth Technical Guide on the Mechanism of Action of MRX-2843 in Acute Myeloid Leukemia (AML)

Executive Summary

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Key survival and proliferation signaling in AML is often driven by receptor tyrosine kinases (RTKs). Among these, FMS-like tyrosine kinase 3 (FLT3) and MER receptor tyrosine kinase (MERTK) have emerged as critical therapeutic targets. MRX-2843 is a novel, orally available, type 1 small-molecule tyrosine kinase inhibitor (TKI) that dually targets both MERTK and FLT3.[1][2] Preclinical data demonstrates its potent anti-leukemic activity in various AML models, including those resistant to other FLT3 inhibitors, supporting its ongoing clinical development for the treatment of AML.[1][3]

Core Mechanism of Action: Dual Inhibition of MERTK and FLT3

MRX-2843 functions by abrogating the activation of both MERTK and FLT3 and their subsequent downstream signaling pathways.[1] This dual-targeting approach is significant because MERTK is overexpressed in 80-90% of AML cases, while activating mutations in FLT3 are present in approximately one-third of patients, making these kinases crucial drivers of leukemogenesis.[1][4]

Inhibition of MERTK Signaling

MERTK is ectopically expressed in the majority of primary AML patient samples and contributes to cancer cell survival, proliferation, and inhibition of apoptosis.[5][6] MRX-2843 potently inhibits MERTK phosphorylation.[2] This leads to the downstream inactivation of several pro-oncogenic signaling pathways, including those involving ERK1/2, p38, and AKT.[7] By blocking these pathways, MRX-2843 induces cell death and abrogates oncogenic phenotypes in MERTK-dependent AML cells.[2]

Inhibition of FLT3 Signaling

Activating mutations of FLT3, most commonly internal tandem duplications (FLT3-ITD), lead to ligand-independent constitutive activation of the receptor, driving uncontrolled cell proliferation and survival.[8] MRX-2843 almost completely stops the activation of FLT3 and its downstream signaling pathways, suggesting high cellular potency against this kinase.[9][10] The inhibition of FLT3 phosphorylation leads to the abrogation of key downstream effectors, including STAT5, AKT, and ERK1/2.[6]

A critical advantage of MRX-2843 is its efficacy against TKI-resistant FLT3 mutations. Therapies targeting FLT3, such as quizartinib (AC220), have shown initial promise but are often thwarted by the rapid emergence of resistance, frequently through secondary point mutations in the FLT3 kinase domain (e.g., at D835 or F691 loci).[1][10] MRX-2843, as a type 1 inhibitor, retains potent activity against these clinically relevant quizartinib-resistant mutants.[1][5][10]

Quantitative Data on Efficacy

Preclinical studies have provided robust quantitative data supporting the potent and selective anti-leukemic activity of MRX-2843.

Table 1: In Vitro Potency of MRX-2843

| Target/Assay | Metric | Value | Reference |

| MERTK | Enzymatic IC50 | 1.3 nM | [5] |

| FLT3 | Enzymatic IC50 | 0.64 nM | [5] |

| MERTK Phosphorylation (Kasumi-1 cells) | Inhibition | Dose-dependent, near-complete at 100-300 nM | [2] |

| Apoptosis (MOLM-14 cells) | % Apoptotic Cells | 84±2% (MRX-2843) vs. 5±2% (Vehicle) | [5] |

| Colony Formation (AML cell lines) | Reduction vs. Vehicle | 80-90% | [5] |

Table 2: In Vivo Efficacy of MRX-2843 in Murine Xenograft Models

| AML Model | Treatment | Median Survival | Outcome | Reference |

| Patient-Derived (MERTK+/FLT3-ITD) | 50mg/kg MRX-2843 daily | 103 days | Significantly prolonged survival vs. controls | [5] |

| Patient-Derived (MERTK+/FLT3-ITD) | Saline (Vehicle) | 33 days | - | [5] |

| Patient-Derived (MERTK+/FLT3-ITD) | 10mg/kg AC220 (Quizartinib) | 48 days | - | [5] |

| Cell Line-Derived (MOLM-14) | MRX-2843 | 126 days | 3.3-fold increase in survival | [6] |

| Cell Line-Derived (MOLM-14) | Vehicle | 38 days | - | [6] |

Experimental Protocols

The following are summaries of key methodologies used in the preclinical evaluation of MRX-2843.

Immunoblot Analysis for Kinase Inhibition

To assess the inhibition of MERTK and FLT3 phosphorylation, AML cell lines (e.g., Kasumi-1 for MERTK, MOLM-14 for FLT3) were treated with varying concentrations of MRX-2843 or a vehicle control (DMSO) for one hour.[2][6] To stabilize the phosphorylated state, cells were briefly treated with a phosphatase inhibitor (pervanadate).[2][6] Following cell lysis, the target protein (MERTK or FLT3) was immunoprecipitated. The resulting protein samples were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream effectors (p-STAT5, p-AKT, p-ERK).[6]

Apoptosis and Cell Viability Assays

The induction of apoptosis was measured after 48-72 hours of drug treatment.[6]

-

Flow Cytometry: Cells were stained with dyes such as YoPro-1 iodide and propidium iodide. The stained cells were then analyzed by flow cytometry to quantify the populations of apoptotic and dead cells.[6]

-

MTS Assay: To measure the number of viable cells, MTS reagent was added to cell cultures for 2-4 hours. The absorbance was then measured, which correlates with the number of viable cells in the culture.[6]

Colony Formation Assay

To evaluate the effect on clonogenic potential, AML cells were cultured in soft agar or methylcellulose medium containing various concentrations of MRX-2843 or vehicle.[6][10] After 10-21 days, the resulting colonies were stained and counted. The results were expressed as a percentage of colonies relative to the vehicle-treated controls.[6][10]

Murine Orthotopic Xenograft Models

To test in vivo efficacy, immunodeficient mice (e.g., NSG mice) were injected intravenously with human AML cells (either cell lines like MOLM-14 or primary patient blasts).[5][6] After allowing for engraftment, mice were randomized into treatment groups and administered daily oral doses of MRX-2843 or a vehicle control.[5] Disease progression was monitored, and the primary endpoint was overall survival, which was analyzed using Kaplan-Meier curves.[6]

Conclusion and Future Directions

MRX-2843 demonstrates a potent and rational mechanism of action in AML by dually inhibiting the MERTK and FLT3 receptor tyrosine kinases. This dual inhibition effectively blocks critical pro-leukemic signaling pathways, leading to apoptosis and reduced colony formation in vitro and significantly prolonged survival in vivo.[1][5] Its ability to overcome clinically relevant resistance mutations that affect other FLT3 inhibitors positions it as a promising therapeutic agent.[10] These robust preclinical findings have validated MRX-2843 as a translational agent and provide a strong rationale for its continued investigation in clinical trials for patients with relapsed or refractory AML.[1][11]

References

- 1. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JCI Insight - The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]

- 3. news-medical.net [news-medical.net]

- 4. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 5. ashpublications.org [ashpublications.org]

- 6. JCI Insight - The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]

- 7. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitor exhibits activity against resistant AML | MDedge [mdedge.com]

- 10. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic and Safety Study of MRX-2843 in Adolescents and Adults With Relapsed/Refractory AML, ALL, or MPAL [georgiacancerinfo.org]

MRX-2843: A Technical Guide to Dual MERTK/FLT3 Inhibition in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRX-2843 (also known as UNC2371) is a potent, orally bioavailable, ATP-competitive small molecule inhibitor targeting both MERTK and FLT3 receptor tyrosine kinases.[1][2] These kinases are critical drivers in various hematologic malignancies and solid tumors, with their aberrant activation leading to increased cell proliferation, survival, and drug resistance.[3][4][5] This technical guide provides a comprehensive overview of the preclinical and clinical development of MRX-2843, focusing on its mechanism of action, pharmacological properties, and therapeutic potential. Detailed experimental protocols and structured data tables are presented to facilitate further research and development in this area.

Introduction: The Rationale for Dual MERTK/FLT3 Inhibition

FMS-like tyrosine kinase 3 (FLT3) is one of the most frequently mutated genes in acute myeloid leukemia (AML), with internal tandem duplications (FLT3-ITD) being particularly common and associated with a poor prognosis.[6] While several FLT3 inhibitors have been developed, resistance often emerges through secondary mutations in the FLT3 kinase domain or activation of bypass signaling pathways.[7][8]

Mer tyrosine kinase (MERTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a key player in oncogenesis and immune evasion.[4] Overexpressed in 80-90% of AML cases, MERTK activation contributes to leukemogenesis and is implicated in resistance to conventional therapies.[5][9][10]

The dual inhibition of both MERTK and FLT3 by MRX-2843 presents a rational therapeutic strategy to overcome resistance mechanisms and provide a more durable response in AML and potentially other cancers.[7][8]

Mechanism of Action

MRX-2843 is a type 1 tyrosine kinase inhibitor that binds to the ATP-binding pocket of MERTK and FLT3, preventing their phosphorylation and subsequent activation.[3][7] This blockade of kinase activity abrogates downstream signaling pathways crucial for cancer cell survival and proliferation, including the STAT5, ERK1/2, and AKT pathways.[1][9] By inhibiting both MERTK and FLT3, MRX-2843 can effectively target leukemia cells that are dependent on either or both of these kinases for their growth and survival.[8]

Quantitative Data

In Vitro Potency

| Target | Assay Type | IC50 (nM) | Reference |

| MERTK | Enzymatic | 1.3 | [1] |

| FLT3 | Enzymatic | 0.64 | [1] |

| Kasumi-1 (MERTK-dependent) | Cell Proliferation | 143.5 ± 14.1 | [1] |

Cellular Activity in AML Cell Lines

| Cell Line | Treatment | Effect | Result | Reference |

| Kasumi-1 | 50 nM MRX-2843 | Inhibition of Colony Formation | 62.3% ± 6.4% | [1] |

| Kasumi-1 | 100 nM MRX-2843 | Inhibition of Colony Formation | 84.1% ± 7.8% | [1] |

| NOMO-1 | 100 nM MRX-2843 | Inhibition of Colony Formation | 54.8% ± 18.1% | [1] |

| NOMO-1 | 150 nM MRX-2843 | Apoptosis/Dead Cells | 34.1% ± 5.6% | [1] |

| NOMO-1 | 300 nM MRX-2843 | Apoptosis/Dead Cells | 67.1% ± 2.7% | [1] |

In Vivo Efficacy in Murine Xenograft Models

| Xenograft Model | Treatment | Median Survival (vs. Vehicle) | P-value | Reference |

| MOLM-14 (Parental) | MRX-2843 | 121 days vs. 36 days | <0.001 | [1] |

| MOLM-14 (Parental) | Quizartinib | 172.5 days vs. 40 days | <0.001 | [1] |

| MOLM-14 (D835Y) | MRX-2843 | Not specified, but prolonged survival | Not specified | [7] |

| MOLM-14 (D835Y) | Quizartinib | 45 days vs. 36 days | <0.001 | [1] |

Pharmacokinetic Properties

| Parameter | Value | Conditions | Reference |

| Oral Bioavailability | 78% | 3 mg/kg dose | [1] |

| Cmax | 1.3 µM | 3 mg/kg dose | [1] |

| t1/2 | 4.4 hours | 3 mg/kg dose | [1] |

Experimental Protocols

Kinase Inhibition Assay (Enzymatic)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of MRX-2843 against purified MERTK and FLT3 kinases.

-

Materials: Recombinant human MERTK and FLT3 kinase domains, ATP, appropriate peptide substrate, kinase buffer, MRX-2843 serial dilutions, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of MRX-2843 in DMSO.

-

In a 384-well plate, add the kinase, peptide substrate, and MRX-2843 dilution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminometer.

-

Calculate the percentage of kinase inhibition for each MRX-2843 concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cell Viability Assay

-

Objective: To assess the effect of MRX-2843 on the proliferation and viability of AML cell lines.

-

Materials: AML cell lines (e.g., Kasumi-1, NOMO-1, MOLM-14), appropriate cell culture medium, MRX-2843 serial dilutions, and a cell viability reagent (e.g., CellTiter-Glo®).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight (if applicable).

-

Treat cells with serial dilutions of MRX-2843 or DMSO vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent and measure luminescence according to the manufacturer's instructions.

-

Normalize the data to the DMSO control and calculate the IC50 value.

-

Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To quantify the induction of apoptosis in AML cells following treatment with MRX-2843.

-

Materials: AML cell lines, MRX-2843, Annexin V-FITC, Propidium Iodide (PI), binding buffer, and a flow cytometer.

-

Procedure:

-

Treat cells with MRX-2843 or DMSO for a specified time (e.g., 48 hours).

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

-

Murine Orthotopic Xenograft Model

-

Objective: To evaluate the in vivo efficacy of orally administered MRX-2843 in a clinically relevant animal model of AML.

-

Materials: Immunocompromised mice (e.g., NSG), human AML cell line expressing luciferase, MRX-2843 formulated for oral gavage, vehicle control, and an in vivo imaging system.

-

Procedure:

-

Inject luciferase-expressing AML cells intravenously into the mice.

-

Monitor disease progression through bioluminescence imaging.

-

Once the disease is established, randomize the mice into treatment and control groups.

-

Administer MRX-2843 or vehicle control daily by oral gavage.

-

Monitor tumor burden and animal survival.

-

Analyze the data using Kaplan-Meier survival curves and statistical tests.

-

Clinical Development

MRX-2843 is currently being investigated in several clinical trials for the treatment of hematologic malignancies and solid tumors.

-

NCT04872478: A Phase 1, open-label, dose-escalation study evaluating the safety and pharmacokinetics of MRX-2843 in adolescents and adults with relapsed/refractory AML, acute lymphoblastic leukemia (ALL), or mixed phenotype acute leukemia (MPAL).[6][7] Patients receive continuous oral MRX-2843 in 28-day cycles.[7]

-

NCT04946890: A Phase 1/2 study to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of MRX-2843 as a single agent in patients with relapsed or refractory AML with FLT3 mutations.[1][6] The study consists of a dose-escalation phase (Ia) and a dose-expansion phase (Ib).[1]

-

Phase 1b in NSCLC (NCT04762199): A study investigating MRX-2843 in combination with osimertinib in patients with advanced EGFR-mutant non-small cell lung cancer.[3] This trial explores the role of MERTK in resistance to EGFR inhibitors.[2][3]

Conclusion

MRX-2843 is a promising dual MERTK/FLT3 inhibitor with a strong preclinical rationale and demonstrated activity in various models of leukemia. Its ability to overcome resistance-conferring FLT3 mutations and its favorable pharmacokinetic profile support its ongoing clinical development. The results from the current clinical trials will be crucial in defining the therapeutic role of MRX-2843 in the treatment of AML and other cancers. This technical guide provides a foundational resource for researchers and clinicians interested in the continued investigation and application of this novel targeted therapy.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. winshipcancer.emory.edu [winshipcancer.emory.edu]

- 3. xcovery.com [xcovery.com]

- 4. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medkoo.com [medkoo.com]

- 10. JCI Insight - The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]

MRX-2843: A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, chemical properties, and mechanism of action of MRX-2843, a potent dual inhibitor of MERTK and FLT3 receptor tyrosine kinases. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key assays.

Chemical Properties

MRX-2843, also known as UNC2371, is an orally bioavailable small molecule inhibitor with the chemical formula C₂₉H₄₀N₆O[1]. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | trans-4-[2-[(2-cyclopropylethyl)amino]-5-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-cyclohexanol | [1] |

| CAS Number | 1429882-07-4 | [1] |

| Molecular Formula | C₂₉H₄₀N₆O | [1] |

| Molecular Weight | 488.7 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥95% | [1] |

| Solubility | Soluble in Methanol and DMSO | [1][2] |

| In Vitro Potency (IC₅₀) | MERTK: 1.3 nM, FLT3: 0.64 nM | [3] |

Synthesis of MRX-2843

The synthesis of MRX-2843 involves a multi-step process culminating in the formation of the pyrrolo[2,3-d]pyrimidine core, followed by key coupling reactions to introduce the side chains. While a detailed, step-by-step protocol from a single source is not publicly available, a representative synthetic workflow can be constructed based on the known chemistry of the core structure and related molecules.

The synthesis likely begins with the construction of a substituted pyrrolo[2,3-d]pyrimidine core. A common method for this is the reaction of a 6-aminouracil derivative with a suitable carbonyl compound. The core is then halogenated, typically at the 2- and 4-positions, to provide reactive sites for subsequent coupling reactions.

The key steps in the synthesis of MRX-2843 are believed to be sequential Buchwald-Hartwig amination reactions. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. In the first Buchwald-Hartwig reaction, the 2-chloro position of the pyrrolo[2,3-d]pyrimidine core is reacted with 2-cyclopropylethanamine. The second key fragment, trans-4-aminocyclohexanol, is introduced at the 7-position of the pyrrolo[2,3-d]pyrimidine ring. Finally, the 5-position is functionalized with the 4-((4-methylpiperazin-1-yl)methyl)phenyl group, likely via another palladium-catalyzed coupling reaction such as a Suzuki or Stille coupling.

Mechanism of Action and Signaling Pathway

MRX-2843 is an ATP-competitive inhibitor that targets the receptor tyrosine kinases MERTK and FLT3[3]. These kinases are often overexpressed in various cancers and play crucial roles in cell survival, proliferation, and resistance to therapy. By binding to the ATP-binding pocket of MERTK and FLT3, MRX-2843 prevents their phosphorylation and subsequent activation. This blockade of MERTK and FLT3 signaling leads to the inhibition of downstream pro-survival pathways, including the STAT5, ERK1/2, and AKT pathways[3][4]. The ultimate cellular consequences of treatment with MRX-2843 include the induction of apoptosis and the inhibition of tumor cell proliferation[5].

Experimental Protocols

Western Blotting for Phospho-Kinase Analysis

Objective: To determine the effect of MRX-2843 on the phosphorylation of MERTK, FLT3, and their downstream effectors.

Methodology:

-

Cell Culture and Treatment: Culture cancer cell lines (e.g., Kasumi-1, MOLM-14) in appropriate media. Treat cells with varying concentrations of MRX-2843 (e.g., 10 nM to 1 µM) or vehicle (DMSO) for a specified duration (e.g., 1-4 hours).

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-MERTK, total MERTK, phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK1/2, total ERK1/2, phospho-AKT, and total AKT overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay via Flow Cytometry

Objective: To quantify the induction of apoptosis in cancer cells following treatment with MRX-2843.

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with MRX-2843 or vehicle for 24-72 hours.

-

Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol of a commercial apoptosis detection kit.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of MRX-2843 in a preclinical animal model.

Methodology:

-

Cell Implantation: Subcutaneously or intravenously inject a suspension of cancer cells (e.g., MOLM-14) into immunocompromised mice (e.g., NOD/SCID).

-

Tumor Growth and Treatment: Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer MRX-2843 (e.g., 50 mg/kg) or vehicle daily by oral gavage.

-

Efficacy Evaluation: Monitor tumor volume and body weight regularly. The primary endpoint is typically overall survival.

-

Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be harvested for analysis of target engagement (e.g., by western blotting for phospho-MERTK/FLT3).

References

- 1. innospk.com [innospk.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI Insight - The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]

Preclinical Characterization of MRX-2843: A Dual MERTK/FLT3 Inhibitor for Acute Myeloid Leukemia

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MRX-2843 is a novel, orally bioavailable small molecule inhibitor targeting both MERTK and FLT3 receptor tyrosine kinases, two critical drivers of leukemogenesis in Acute Myeloid Leukemia (AML).[1][2] This technical guide provides a comprehensive overview of the preclinical characterization of MRX-2843, summarizing its mechanism of action, anti-leukemic activity in vitro and in vivo, and its efficacy against resistance-conferring FLT3 mutations. Detailed experimental protocols for key assays and visualizations of the targeted signaling pathways are included to facilitate further research and development.

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy with a poor prognosis, particularly for patients with mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are present in approximately 30% of cases.[3] Furthermore, MERTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is overexpressed in the majority of AML cases and contributes to tumor cell survival and proliferation.[4][5] MRX-2843 was developed as a dual inhibitor to simultaneously target these two key oncogenic drivers in AML.[1][2]

Mechanism of Action

MRX-2843 is an ATP-competitive, type 1 tyrosine kinase inhibitor that potently and selectively targets both MERTK and FLT3.[4][6] By binding to the active conformation of the kinase domain, MRX-2843 prevents the autophosphorylation and subsequent activation of MERTK and FLT3, thereby abrogating their downstream signaling pathways.[2][6] This inhibition leads to the suppression of key pro-survival and proliferative signals, including the STAT5, ERK1/2, and AKT pathways, ultimately inducing apoptosis in leukemic cells.[6]

Signaling Pathway Diagrams

// Nodes Ligand [label="Gas6/\nProtein S", fillcolor="#FBBC05", fontcolor="#202124"]; MERTK [label="MERTK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MRX2843 [label="MRX-2843", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT5 [label="STAT5", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Ligand -> MERTK [color="#5F6368"]; MERTK -> PI3K [color="#5F6368"]; MERTK -> RAS [color="#5F6368"]; MERTK -> STAT5 [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; RAS -> RAF -> MEK -> ERK [color="#5F6368"]; AKT -> Proliferation [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"]; STAT5 -> Proliferation [color="#5F6368"]; MRX2843 -> MERTK [arrowhead=tee, color="#EA4335", style=dashed]; AKT -> Apoptosis [arrowhead=tee, color="#5F6368"]; } . Caption: MERTK Signaling Pathway Inhibition by MRX-2843.

// Nodes FLT3_ITD [label="FLT3-ITD", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MRX2843 [label="MRX-2843", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT5 [label="STAT5", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges FLT3_ITD -> PI3K [color="#5F6368"]; FLT3_ITD -> RAS [color="#5F6368"]; FLT3_ITD -> STAT5 [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; RAS -> RAF -> MEK -> ERK [color="#5F6368"]; AKT -> Proliferation [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"]; STAT5 -> Proliferation [color="#5F6368"]; MRX2843 -> FLT3_ITD [arrowhead=tee, color="#EA4335", style=dashed]; AKT -> Apoptosis [arrowhead=tee, color="#5F6368"]; } . Caption: FLT3-ITD Signaling Pathway Inhibition by MRX-2843.

In Vitro Activity

The anti-leukemic activity of MRX-2843 has been demonstrated across a panel of AML cell lines with varying MERTK and FLT3 expression profiles.

Enzymatic and Cellular Potency

MRX-2843 exhibits potent inhibition of both MERTK and FLT3 enzymatic activity. In cellular assays, it effectively inhibits the proliferation of AML cell lines.

| Target/Cell Line | Assay Type | IC50 (nM) |

| MERTK | Enzymatic | 1.3 |

| FLT3 | Enzymatic | 0.64 |

| Kasumi-1 (MERTK+) | Cell Proliferation | 143.5 ± 14.1 |

| MOLM-14 (FLT3-ITD+) | Cell Proliferation | Potent inhibition at 50 nM |

| NOMO-1 (MERTK+) | Cell Proliferation | Significant inhibition at 100 nM |

Data compiled from multiple sources.[6]

Induction of Apoptosis and Inhibition of Colony Formation

MRX-2843 treatment leads to a dose-dependent increase in apoptosis and a significant reduction in the colony-forming ability of AML cells.

| Cell Line | Treatment | Effect |

| NOMO-1 | 150 nM MRX-2843 | 34.1% ± 5.6% apoptotic/dead cells |

| NOMO-1 | 300 nM MRX-2843 | 67.1% ± 2.7% apoptotic/dead cells |

| Kasumi-1 | 50 nM MRX-2843 | 62.3% ± 6.4% inhibition of colony formation |

| Kasumi-1 | 100 nM MRX-2843 | 84.1% ± 7.8% inhibition of colony formation |

| NOMO-1 | 100 nM MRX-2843 | 54.8% ± 18.1% inhibition of colony formation |

Data compiled from multiple sources.[6]

In Vivo Efficacy

The anti-tumor activity of MRX-2843 has been validated in murine orthotopic xenograft models of AML, where once-daily oral administration significantly prolonged survival.

| Xenograft Model | Treatment | Median Survival (Treated vs. Vehicle) | Fold Increase in Survival |

| MERTK-positive AML | MRX-2843 | 2- to 3-fold increase | ~2-3 |

| FLT3-ITD-positive AML | MRX-2843 | 2- to 3-fold increase | ~2-3 |

| Quizartinib-resistant FLT3-ITD AML | MRX-2843 | Significantly prolonged | Not specified |

Data compiled from multiple sources.[1][2][4]

Activity Against Resistance-Conferring FLT3 Mutations

A significant challenge in the treatment of FLT3-mutated AML is the emergence of resistance to FLT3 inhibitors. MRX-2843 has demonstrated the ability to overcome resistance conferred by clinically relevant mutations in the FLT3 gene, such as those at the D835 or F691 loci.[1][2] This suggests that MRX-2843 may offer a therapeutic advantage in patients who have relapsed on or are refractory to other FLT3 inhibitors.

Experimental Protocols

Immunoblotting for MERTK and FLT3 Phosphorylation

-

Cell Lysis:

-

Treat AML cells with desired concentrations of MRX-2843 for the indicated time.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with primary antibodies against phospho-MERTK, total MERTK, phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK1/2, total ERK1/2, phospho-AKT, and total AKT overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect signal using an ECL substrate and imaging system.

-

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

-

Cell Treatment and Harvesting:

-

Treat AML cells with MRX-2843 for the desired time.

-

Harvest both adherent and suspension cells and wash with cold PBS.

-

-

Staining:

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Gate on the cell population and quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Colony Formation Assay

-

Cell Plating:

-

Prepare a single-cell suspension of AML cells.

-

Mix cells with semi-solid methylcellulose-based medium (e.g., MethoCult™) containing various concentrations of MRX-2843 or vehicle control.

-

Plate the cell mixture into 35 mm dishes.

-

-

Incubation:

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.

-

-

Colony Staining and Counting:

-

After the incubation period, stain the colonies with crystal violet.

-

Count the number of colonies (typically defined as clusters of >50 cells) using a microscope.

-

Orthotopic Xenograft Model in Mice

-

Cell Implantation:

-

Inject human AML cells (e.g., MOLM-14, Kasumi-1, or patient-derived cells) intravenously into immunocompromised mice (e.g., NOD/SCID/IL2Rγnull or NSG).

-

-

Engraftment Monitoring:

-

Monitor for leukemia engraftment by periodically analyzing peripheral blood for the presence of human CD45+ cells via flow cytometry.

-

-

Drug Treatment:

-

Once engraftment is established, randomize mice into treatment and vehicle control groups.

-

Administer MRX-2843 or vehicle daily by oral gavage.

-

-

Efficacy Evaluation:

-

Monitor the health and survival of the mice.

-

Analyze survival data using Kaplan-Meier curves and log-rank tests to determine the therapeutic efficacy of MRX-2843.

-

Conclusion

The preclinical data for MRX-2843 strongly support its development as a novel therapeutic agent for AML. Its dual inhibition of MERTK and FLT3 provides a targeted approach to block key oncogenic signaling pathways. The significant in vitro and in vivo anti-leukemic activity, coupled with its efficacy against clinically relevant resistance mutations, highlights the potential of MRX-2843 to address unmet medical needs in the treatment of this aggressive disease. Further clinical investigation is warranted to evaluate the safety and efficacy of MRX-2843 in patients with AML.

References

- 1. Enriching for human acute myeloid leukemia stem cells using reactive oxygen species-based cell sorting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Leukemia Xenograft Model - Altogen Labs [altogenlabs.com]

- 4. benchchem.com [benchchem.com]

- 5. Acute myeloid leukemia xenograft success prediction: Saving time - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

MRX-2843 Target Engagement in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target engagement of MRX-2843, a potent dual inhibitor of MERTK and FLT3 receptor tyrosine kinases, in various cancer cell lines. The document summarizes key quantitative data, details common experimental protocols for assessing target engagement, and visualizes critical signaling pathways and experimental workflows.

Overview of MRX-2843

MRX-2843 is an orally bioavailable, ATP-competitive small-molecule inhibitor of FMS-like tyrosine kinase-3 (FLT3) and tyrosine-protein kinase Mer (MERTK), with secondary activity against TYRO3.[1][2] By binding to and inhibiting these receptor tyrosine kinases, MRX-2843 blocks their phosphorylation and activation, thereby disrupting downstream signaling pathways crucial for tumor cell proliferation and survival.[3] This mechanism induces apoptosis and curtails the growth of cancer cells that overexpress MERTK and/or FLT3, which is common in malignancies such as acute myeloid leukemia (AML), non-small cell lung cancer (NSCLC), and Ewing sarcoma.[3][4][5]

Quantitative Assessment of MRX-2843 Activity

The potency of MRX-2843 has been quantified through both enzymatic and cell-based assays across a range of cancer cell lines.

Enzymatic and Cellular Inhibitory Activity

MRX-2843 demonstrates high potency against its primary targets at the enzymatic level and effectively inhibits cell proliferation in various cancer models.

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| Enzymatic | MERTK | 1.3 nM | [1][2] |

| Enzymatic | FLT3 | 0.64 nM | [1][2] |

| Cell Proliferation | Kasumi-1 (AML) | 143.5 ± 14.1 nM | [1][6] |

| Anti-Tumor Activity | Ewing Sarcoma Cell Lines (Panel) | 178 - 297 nM | [5] |

Functional Effects in Cancer Cell Lines

Treatment with MRX-2843 leads to significant functional anti-tumor effects, including the inhibition of colony formation and induction of apoptosis.

| Functional Effect | Cell Line | Treatment Concentration | Result | Reference |

| Inhibition of Colony Formation | Kasumi-1 (AML) | 50 nM | 62.3% ± 6.4% inhibition | [1] |

| Inhibition of Colony Formation | Kasumi-1 (AML) | 100 nM | 84.1% ± 7.8% inhibition | [1] |

| Inhibition of Colony Formation | NOMO-1 (AML) | 100 nM | 54.8% ± 18.1% inhibition | [1] |

| Induction of Apoptosis/Death | NOMO-1 (AML) | 150 nM | 34.1% ± 5.6% apoptotic/dead cells | [1] |

| Induction of Apoptosis/Death | NOMO-1 (AML) | 300 nM | 67.1% ± 2.7% apoptotic/dead cells | [1] |

Signaling Pathways Targeted by MRX-2843

MRX-2843 exerts its anti-neoplastic effects by inhibiting MERTK and FLT3, which are key nodes in signaling pathways that drive cancer cell survival and proliferation. In MOLM-14 cells, MRX-2843 treatment effectively inhibits the phosphorylation of FLT3 and its downstream signaling through STAT5, ERK1/2, and AKT.[1][6] Similarly, in the Kasumi-1 cell line, the compound causes a dose-dependent inhibition of MERTK phosphorylation.[1]

Experimental Protocols for Target Engagement

Verifying that a drug binds to its intended target within a cellular context is critical. The following protocols describe key assays used to confirm and quantify the engagement of MRX-2843 with MERTK and FLT3.

Western Blot for Phospho-Kinase Inhibition

Western blotting is a standard method to assess the phosphorylation status of target kinases and their downstream effectors upon inhibitor treatment.

Protocol:

-

Cell Culture and Starvation: Plate cancer cells (e.g., Kasumi-1 for MERTK, MOLM-14 for FLT3) and grow to 70-80% confluency. For pathways activated by ligands, starve cells in a serum-free medium for 3-4 hours prior to treatment.[7]

-

Inhibitor Treatment: Treat cells with varying concentrations of MRX-2843 (e.g., 10 nM to 300 nM) or a vehicle control (DMSO) for 1-2 hours.[6][7]

-

Ligand Stimulation (if applicable): To assess MERTK inhibition, stimulate cells with a ligand like Gas6 (e.g., 400 ng/ml) for 10 minutes to induce phosphorylation.[7] For FLT3-ITD mutant cells, ligand stimulation is not required.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against phospho-MERTK, total MERTK, phospho-FLT3, total FLT3, phospho-AKT, total AKT, phospho-ERK, etc., overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the dose-dependent inhibition of phosphorylation.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method to verify direct drug-target binding in intact cells. The principle is that ligand binding increases the thermal stability of the target protein.[8][9]

Protocol:

-

Cell Culture and Treatment: Culture cells to high confluency. Treat cells with MRX-2843 or vehicle (DMSO) at a desired concentration for a specified time (e.g., 3 hours) at 37°C.[9]

-

Cell Harvesting: Wash and harvest cells in PBS containing protease inhibitors.

-

Heat Shock: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes, followed by cooling on ice.[10] A non-heated control should be included.

-

Cell Lysis: Lyse the cells using freeze-thaw cycles (e.g., three cycles of liquid nitrogen and a 37°C water bath) to release cellular contents.[9][10]

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[10]

-

Analysis: Collect the supernatant (soluble fraction) and analyze the amount of remaining soluble target protein (MERTK or FLT3) by Western blot or other methods like mass spectrometry. An increase in the protein's melting temperature in the drug-treated samples compared to the vehicle control indicates target engagement.

NanoBRET™ Target Engagement Assay

NanoBRET™ is a proximity-based assay that measures the displacement of a fluorescent tracer from a target protein by a test compound in live cells. It uses a NanoLuc® luciferase-tagged protein as the energy donor and a fluorescent tracer as the energy acceptor.[11][12]

Protocol (for MERTK):

-

Cell Seeding: Seed HEK293 cells transiently expressing a NanoLuc-MERTK fusion protein into a 96- or 384-well plate.[13]

-

Tracer Addition: Prepare and add the NanoBRET™ Tracer (e.g., Tracer K-9 for MERTK) to the cells at a pre-optimized concentration.[13][14]

-

Compound Treatment: Add serially diluted MRX-2843 or a reference inhibitor to the wells. Incubate the plate for 2 hours at 37°C in a CO2 incubator.[13][14]

-

Substrate Addition: Add NanoBRET™ Nano-Glo® Substrate to all wells.

-

Signal Detection: Measure the donor emission (460nm) and acceptor emission (618nm) using a luminometer capable of filtered luminescence detection.

-

Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio with increasing concentrations of MRX-2843 indicates that the compound is engaging the MERTK target and displacing the fluorescent tracer. Plot the data to determine an IC50 value for target engagement.

Conclusion

MRX-2843 demonstrates potent and specific target engagement with MERTK and FLT3 kinases in a variety of cancer cell lines. This engagement effectively abrogates downstream pro-survival signaling, leading to decreased cell proliferation and increased apoptosis. The methodologies outlined in this guide—including phospho-protein analysis by Western blot, CETSA, and NanoBRET™ assays—provide a robust framework for researchers to investigate and confirm the cellular mechanism of action of MRX-2843 and similar kinase inhibitors. These techniques are essential for preclinical validation and for identifying pharmacodynamic biomarkers for clinical development.[15]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Facebook [cancer.gov]

- 4. sciencedaily.com [sciencedaily.com]

- 5. MERTK Is a Potential Therapeutic Target in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. celonpharma.com [celonpharma.com]

- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 9. benchchem.com [benchchem.com]

- 10. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NanoBRET™ Protein:Protein Interaction System Protocol [promega.jp]

- 12. promega.com [promega.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. promega.com [promega.com]

- 15. winshipcancer.emory.edu [winshipcancer.emory.edu]

The Discovery and Development of MRX-2843: A Dual MERTK/FLT3 Inhibitor for Acute Myeloid Leukemia and Other Malignancies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MRX-2843 is a novel, orally bioavailable, type I small-molecule tyrosine kinase inhibitor (TKI) that demonstrates potent and dual inhibition of MERTK and FLT3, two clinically relevant targets in acute myeloid leukemia (AML) and other cancers.[1][2][3] Developed as a successor to first-generation inhibitors with suboptimal pharmacokinetic profiles, MRX-2843 exhibits a favorable preclinical profile, including high potency, selectivity, and the ability to overcome clinically relevant resistance mutations that affect other FLT3 inhibitors.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and ongoing clinical evaluation of MRX-2843, presenting key data in structured tables, detailing experimental methodologies, and visualizing core pathways and workflows.

Introduction: The Rationale for Dual MERTK and FLT3 Inhibition

FMS-like tyrosine kinase 3 (FLT3) is one of the most frequently mutated genes in AML, with internal tandem duplications (FLT3-ITD) occurring in approximately 25% of patients and conferring a poor prognosis.[4][5] While FLT3-targeted therapies have shown initial promise, the rapid emergence of resistance, often through secondary mutations in the kinase domain (e.g., D835Y) or gatekeeper residue (F691L), limits their long-term efficacy.[1][3]

Concurrently, the MERTK receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, is overexpressed in 80-90% of AML cases and contributes to leukemogenesis by promoting cell survival and proliferation.[1][3][6] MERTK activation is implicated in resistance to chemotherapy and targeted agents.[7] Therefore, the dual inhibition of both FLT3 and MERTK presents a compelling therapeutic strategy to achieve a more profound and durable anti-leukemic response by targeting both a primary oncogenic driver and a key survival pathway, as well as potentially overcoming resistance.[1]

MRX-2843 was developed from a first-generation inhibitor, UNC1666, which had potent anti-leukemic activity but was limited by a short in vivo half-life.[1][6] MRX-2843 was designed to retain the dual inhibitory profile while possessing improved pharmacokinetic properties suitable for clinical development.[1]

Physicochemical Properties and Synthesis

MRX-2843, also known as UNC2371, is an ATP-competitive inhibitor.[8] Its chemical structure is trans-4-[2-[(2-cyclopropylethyl)amino]-5-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-cyclohexanol.[9]

The synthesis of MRX-2843 (referred to as Compound 12 in the primary literature) is based on a pyrrolo[2,3-d]pyrimidine scaffold. The detailed synthesis was reported by Zhang et al. in the Journal of Medicinal Chemistry in 2014 as part of the development of UNC2025 and related analogs. The general synthetic strategy involves the construction of the core heterocyclic system followed by sequential coupling reactions to introduce the side chains.

Mechanism of Action and Signaling Pathways

MRX-2843 functions by binding to the ATP-binding pocket of the MERTK and FLT3 kinases, preventing their autophosphorylation and subsequent activation.[2][11] As a type I inhibitor, it binds to the active "DFG-in" conformation of the kinase, which allows it to maintain activity against mutations, such as the FLT3-F691L gatekeeper mutation, that confer resistance to type II inhibitors like quizartinib.[1]

Inhibition of MERTK and FLT3 by MRX-2843 leads to the abrogation of downstream pro-survival and proliferative signaling cascades.[1][6] Key pathways affected include:

-

STAT (Signal Transducer and Activator of Transcription): Inhibition of STAT5 phosphorylation downstream of FLT3 and STAT6 phosphorylation downstream of MERTK.[1]

-

PI3K/AKT (Phosphatidylinositol 3-kinase/Protein Kinase B): Reduction in AKT phosphorylation.[1]

-

RAS/MAPK (Rat Sarcoma/Mitogen-Activated Protein Kinase): Decrease in ERK1/2 phosphorylation.[1]

The blockade of these critical pathways culminates in the induction of apoptosis and the inhibition of clonal expansion in susceptible cancer cells.[1][3]

Preclinical Data

In Vitro Potency and Selectivity

MRX-2843 demonstrates sub-nanomolar enzymatic inhibitory activity against both MERTK and FLT3.[1][8][10]

| Target Kinase | Enzymatic IC₅₀ (nM) | Reference(s) |

| MERTK | 1.3 | [1][8][10] |

| FLT3 | 0.64 | [1][8][10] |

| AXL | 15 | [9] |

| TYRO3 | 17 | [9] |

Cellular Activity in AML Models

MRX-2843 effectively inhibits cell proliferation, induces apoptosis, and reduces colony formation in various AML cell lines, including those dependent on MERTK signaling (Kasumi-1, NOMO-1) and those driven by FLT3-ITD (MOLM-14, MV4-11).[1]

| Cell Line | Genotype | Assay | Metric | Value | Reference(s) |

| Kasumi-1 | MERTK+, FLT3-WT | Proliferation | IC₅₀ | 143.5 ± 14.1 nM | [1][8] |

| Kasumi-1 | MERTK+, FLT3-WT | Colony Formation | % Inhibition (50 nM) | 62.3 ± 6.4% | [1][8] |

| Kasumi-1 | MERTK+, FLT3-WT | Colony Formation | % Inhibition (100 nM) | 84.1 ± 7.8% | [1][8] |

| NOMO-1 | MERTK+, FLT3-WT | Apoptosis | % Apoptotic (150 nM) | 34.1 ± 5.6% | [8] |

| NOMO-1 | MERTK+, FLT3-WT | Apoptosis | % Apoptotic (300 nM) | 67.1 ± 2.7% | [8] |

| NOMO-1 | MERTK+, FLT3-WT | Colony Formation | % Inhibition (100 nM) | 54.8 ± 18.1% | [1][8] |

| MOLM-14 | MERTK-, FLT3-ITD | Apoptosis | % Apoptotic (50 nM) | 91.0 ± 2.7% | [1] |

| MV4-11 | MERTKdim, FLT3-ITD | Apoptosis | % Apoptotic (50 nM) | 45.6 ± 4.2% | [1] |

| MV4-11 | MERTKdim, FLT3-ITD | Apoptosis | % Apoptotic (100 nM) | 59.6 ± 4.1% | [1] |

Importantly, MRX-2843 retains potent activity against AML cells expressing clinically relevant quizartinib-resistant FLT3 mutations.[1]

| Cell Line | Genotype | Assay | Metric | MRX-2843 | Quizartinib | Reference(s) |

| MOLM-14:D835Y | FLT3-ITD, D835Y | Apoptosis | Similar potency to parental | Sensitive | Resistant | [1] |

| MOLM-14:F691L | FLT3-ITD, F691L | Apoptosis | Slightly reduced potency | Sensitive | Resistant | [1] |

In Vivo Efficacy in AML Xenograft Models

Once-daily oral administration of MRX-2843 significantly prolonged survival in multiple orthotopic mouse xenograft models of AML.[1][3]

| Xenograft Model | Genotype | Treatment | Median Survival (Treated) | Median Survival (Vehicle) | P-value | Reference(s) |

| NOMO-1 | MERTK+, FLT3-WT | 65 mg/kg/day | 51 days | 37 days | < 0.001 | [1][9] |

| MOLM-14 | MERTK-, FLT3-ITD | 50 mg/kg/day | 121 days | 36 days | < 0.001 | [1][8] |

| MOLM-14:D835Y | FLT3-ITD, D835Y | 50 mg/kg/day | 94 days | 35.5 days | < 0.001 | [1][12] |

| Patient-Derived (MERTK+, FLT3-ITD) | MERTK+, FLT3-ITD | 30 mg/kg/day | 68 days | 23 days | < 0.001 | [1] |

| Patient-Derived (MERTK+, FLT3-ITD) | MERTK+, FLT3-ITD | 50 mg/kg/day | 89 days | 23 days | < 0.001 | [1] |

Pharmacokinetics

Preclinical studies in mice demonstrated that MRX-2843 is orally bioavailable with favorable pharmacokinetic properties.[1][8]

| Parameter | Value | Dose | Reference(s) |

| Oral Bioavailability | 78% | 3 mg/kg | [1][8] |

| Cₘₐₓ | 1.3 µM | 3 mg/kg | [1][8] |

| t₁/₂ | 4.4 hours | 3 mg/kg | [1][8] |

Key Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of MRX-2843.

Western Blotting and Immunoprecipitation

Objective: To assess the phosphorylation status of MERTK, FLT3, and their downstream signaling proteins (STAT5/6, AKT, ERK1/2).

Protocol Outline:

-

Cell Treatment: AML cell lines (e.g., Kasumi-1, MOLM-14) are treated with various concentrations of MRX-2843 or vehicle (DMSO) for specified durations (e.g., 1-2 hours).[1]

-

Pervanadate Treatment (Optional): To stabilize phosphoproteins, cells can be treated with a phosphatase inhibitor like pervanadate for a short period (e.g., 3-10 minutes) before lysis.[1]

-

Cell Lysis: Cells are harvested and lysed in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[1]

-

Immunoprecipitation (for low abundance proteins like MERTK/FLT3):

-

Cell lysates are pre-cleared with Protein A/G agarose beads.

-

Lysates are incubated with a primary antibody against the target protein (e.g., anti-MERTK or anti-FLT3) overnight at 4°C.

-

Protein A/G agarose beads are added to capture the antibody-protein complexes.

-

Beads are washed extensively with lysis buffer.

-

Immunoprecipitated proteins are eluted by boiling in SDS-PAGE sample buffer.

-

-

SDS-PAGE and Western Blotting:

-

Total cell lysates or immunoprecipitated proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST).

-

The membrane is incubated with primary antibodies against phosphorylated proteins (e.g., p-MERTK, p-FLT3, p-STAT5, p-AKT, p-ERK) or total proteins overnight at 4°C.

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

Signal is detected using an enhanced chemiluminescence (ECL) substrate. Actin is typically used as a loading control for total lysates.[1]

-

Cell Viability (MTS) Assay

Objective: To determine the effect of MRX-2843 on the number of viable cells.

Protocol Outline:

-

Cell Seeding: AML cells are seeded in 96-well plates.

-

Treatment: Cells are treated with a range of MRX-2843 concentrations for a specified period (e.g., 48 hours).[8]

-

MTS Reagent Addition: MTS reagent is added to each well.[8]

-

Incubation: The plate is incubated for an additional 2-4 hours at 37°C to allow viable cells to convert the MTS tetrazolium salt into a colored formazan product.[7][8]

-

Absorbance Reading: The absorbance is measured at 490 nm using a plate reader. The signal is proportional to the number of viable cells.[7]

Apoptosis (Flow Cytometry) Assay

Objective: To quantify the percentage of apoptotic and dead cells following treatment with MRX-2843.

Protocol Outline:

-

Cell Treatment: AML cells are treated with MRX-2843 or vehicle for a defined time (e.g., 72 hours).[8]

-

Cell Harvesting: Cells are collected by centrifugation.

-

Staining: Cells are washed and resuspended in an Annexin V binding buffer. Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye such as Propidium Iodide (PI) or Yo-Pro-1 are added.[1][8]

-

Incubation: Cells are incubated for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Samples are analyzed on a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Colony Formation Assay

Objective: To assess the effect of MRX-2843 on the clonogenic potential of AML cells.

Protocol Outline:

-

Cell Preparation: A single-cell suspension of AML cells (e.g., Kasumi-1, MOLM-14) or primary patient samples is prepared.[1]

-

Plating in Semi-Solid Medium: Cells are mixed with a semi-solid medium, such as methylcellulose (e.g., MethoCult), containing various concentrations of MRX-2843 or vehicle.[1]

-

Culture: The mixture is plated in petri dishes and incubated for 10-21 days in a humidified incubator at 37°C and 5% CO₂.[1][8]

-

Colony Staining and Counting: After the incubation period, colonies are stained (e.g., with nitrotetrazolium blue) and counted using a microscope or colony counter.[8] The percentage of inhibition is calculated relative to vehicle-treated controls.

Orthotopic Xenograft Model

Objective: To evaluate the in vivo therapeutic efficacy of orally administered MRX-2843.

Protocol Outline:

-

Mouse Strain: Highly immunodeficient mice, such as NOD-scid IL2Rgammanull (NSG), are used.[1][4]

-

Cell Implantation: Mice are sublethally irradiated. A defined number of human AML cells (e.g., 1-5 x 10⁶ cells, such as NOMO-1 or MOLM-14) are injected intravenously via the tail vein to establish a disseminated, orthotopic disease model.[1][4]

-

Engraftment Monitoring: Disease engraftment is monitored by periodic analysis of peripheral blood or bone marrow for the presence of human leukemic cells (e.g., by flow cytometry for human CD45).[1][4]

-

Treatment: Once engraftment is confirmed (e.g., ~10% blasts in bone marrow), mice are randomized into treatment and vehicle groups. MRX-2843 is administered once daily by oral gavage at a specified dose (e.g., 50 or 65 mg/kg).[1][4]

-

Efficacy Endpoint: The primary endpoint is overall survival, which is monitored and plotted using Kaplan-Meier curves.[1]

Clinical Development

MRX-2843 is currently being evaluated in Phase 1 clinical trials for various hematologic malignancies and solid tumors.[11][13][14]

-

NCT04872478: A Phase 1 study evaluating the safety and pharmacokinetics of MRX-2843 in adolescents and adults with relapsed/refractory AML, Acute Lymphoblastic Leukemia (ALL), or Mixed Phenotype Acute Leukemia (MPAL).[13][15]

-

NCT03510104: A Phase 1 dose-escalation study assessing the safety, tolerability, and pharmacokinetics of MRX-2843 in adults with advanced and/or metastatic solid tumors.[14]

-

NCT04762199: A Phase 1b trial investigating the best dose and side effects of MRX-2843 in combination with osimertinib for the treatment of advanced EGFR-mutant non-small cell lung cancer (NSCLC).[7]

These trials will provide crucial data on the safety, recommended Phase 2 dose (RP2D), and preliminary efficacy of MRX-2843 in human patients.

Conclusion

MRX-2843 is a promising dual MERTK/FLT3 inhibitor with a strong preclinical rationale and demonstrated activity in AML models, including those with resistance to other FLT3 inhibitors. Its mechanism of action, targeting both a key oncogenic driver and a critical survival pathway, offers the potential for improved and more durable clinical responses. The detailed preclinical data and methodologies presented in this guide provide a solid foundation for its continued investigation. Ongoing clinical trials will be instrumental in defining the therapeutic role of MRX-2843 in the treatment of AML and other cancers.

References

- 1. UNC2025 | Mer/FLT3 inhibitor | Probechem Biochemicals [probechem.com]

- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Patient-derived intrafemoral orthotopic xenografts of peripheral blood or bone marrow from acute myeloid and acute lymphoblastic leukemia patients: clinical characterization, methodology, and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. JCI Insight - The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide: Kinase Selectivity Profile of MRX-2843

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of MRX-2843, a potent dual inhibitor of MERTK and FLT3 kinases. The information is compiled for an audience with a strong background in oncology, pharmacology, and drug development. This document details the kinase inhibition spectrum of MRX-2843, outlines relevant experimental methodologies, and visualizes the key signaling pathways affected.

Introduction to MRX-2843

MRX-2843 is an orally bioavailable, ATP-competitive, type 1 small-molecule inhibitor of receptor tyrosine kinases (RTKs).[1] It was developed as a dual inhibitor of Tyrosine-protein kinase Mer (MERTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] Both MERTK and FLT3 are implicated in the proliferation and survival of various cancer cells, particularly in acute myeloid leukemia (AML).[1] MRX-2843's mechanism of action involves the inhibition of ligand-dependent phosphorylation and activation of MERTK and FLT3, which in turn blocks their downstream signaling pathways, leading to the induction of apoptosis in tumor cells overexpressing these kinases.[4]

Kinase Selectivity Profile

The kinase selectivity of a small molecule inhibitor is a critical determinant of its therapeutic window and potential off-target effects. MRX-2843 has been profiled against a broad panel of kinases to ascertain its selectivity.

Primary Targets and Potency

MRX-2843 demonstrates high potency against its primary targets, MERTK and FLT3, with additional activity against other members of the TAM (Tyro3, Axl, MERTK) family of receptor tyrosine kinases.

| Kinase | IC50 (nM) |

| FLT3 | 0.64 |

| MERTK | 1.3 |

| Axl | 15 |

| Tyro3 | 17 |

Table 1: IC50 values of MRX-2843 against primary and TAM-family kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Comprehensive Kinome Scan Analysis

To provide a broader view of its selectivity, MRX-2843 was screened against a panel of 468 kinases at a concentration of 1 µM. The results are presented as percent inhibition, with a lower percentage indicating greater selectivity (less inhibition of off-target kinases).

| Kinase | Percent Inhibition at 1 µM |

| MERTK | 100 |

| FLT3 | 100 |

| TYRO3 | 99 |

| AXL | 99 |

| DDR1 | 98 |

| FLT4 | 98 |

| KIT | 97 |

| MEK5 | 96 |

| MST4 | 96 |

| CAMKK2 | 95 |

| FLT1 | 95 |

| GCK | 95 |

| KHS1 | 95 |

| LOK | 95 |

| MINK | 95 |

| TNIK | 95 |

| TRKA | 95 |

| TRKB | 95 |

| TRKC | 95 |

| ZAK | 95 |

| CSF1R | 94 |

| DDR2 | 94 |

| KHS2 | 94 |

| SLK | 94 |

| TNK1 | 94 |

| FMS | 93 |

| MAP4K5 | 93 |

| RET | 93 |

| STK33 | 93 |

| YSK1 | 93 |

| CLK1 | 92 |

| CLK2 | 92 |

| CLK3 | 92 |

| LTK | 92 |

| STK22D | 92 |

| TNK2 | 92 |

| MAP4K3 | 91 |

| TESK1 | 91 |

| TIE2 | 91 |

| DRAK1 | 90 |

| EPHA1 | 90 |

| EPHA2 | 90 |

| EPHA3 | 90 |

| EPHA4 | 90 |

| EPHA5 | 90 |

| EPHA6 | 90 |

| EPHA7 | 90 |

| EPHA8 | 90 |

| EPHB1 | 90 |

| EPHB2 | 90 |

| EPHB3 | 90 |

| EPHB4 | 90 |

| GAK | 90 |

| MAP4K2 | 90 |

| MYO3A | 90 |

| MYO3B | 90 |

| PDGFRa | 90 |

| PDGFRb | 90 |

| PHKG1 | 90 |

| PHKG2 | 90 |

| PLK4 | 90 |

| ROS1 | 90 |

| SIK | 90 |

| SIK2 | 90 |

| STK16 | 90 |

| STK3 | 90 |

| STK35 | 90 |

| STK4 | 90 |

| TNNI3K | 90 |

| VEGFR2 | 90 |

Table 2: Kinome scan data for MRX-2843. The table displays kinases with ≥90% inhibition at a 1 µM concentration of MRX-2843. Data is sourced from the supplementary materials of Minson, K.A., et al. (2016). JCI Insight.

Experimental Protocols

This section provides an overview of the methodologies used to characterize the kinase selectivity and cellular effects of MRX-2843.

Biochemical Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of MRX-2843 against a panel of purified kinases.

General Protocol:

-

Reagents:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

MRX-2843 (serially diluted)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, radioactive [γ-³²P]ATP)

-

-

Procedure:

-

Prepare a reaction mixture containing the purified kinase and its specific substrate in the assay buffer.

-

Add serial dilutions of MRX-2843 or vehicle control (DMSO) to the reaction mixture.

-

Pre-incubate the kinase and inhibitor for a defined period (e.g., 10-30 minutes) at room temperature to allow for binding.

-

Initiate the kinase reaction by adding ATP. The concentration of ATP is typically kept at or near the Km for the specific kinase to ensure sensitivity for ATP-competitive inhibitors.

-

Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stopping solution (e.g., EDTA).

-

Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced. The detection method will depend on the assay format used.

-

Plot the percentage of kinase inhibition against the logarithm of the MRX-2843 concentration.

-

Calculate the IC50 value using a non-linear regression analysis.

-

Cellular Immunoblotting for Kinase Phosphorylation

This method is used to assess the inhibitory effect of MRX-2843 on the phosphorylation of its target kinases and downstream signaling proteins within a cellular context.

Objective: To determine the dose-dependent inhibition of MERTK and FLT3 phosphorylation by MRX-2843 in cancer cell lines.

General Protocol:

-

Cell Culture and Treatment:

-

Culture cancer cell lines known to express MERTK and/or FLT3 (e.g., Kasumi-1 for MERTK, MOLM-14 for FLT3) in appropriate media.

-

Seed cells and allow them to adhere or grow to a suitable confluency.

-

Treat cells with increasing concentrations of MRX-2843 or vehicle control (DMSO) for a specified duration (e.g., 1-2 hours).

-

-

Cell Lysis:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

-

Immunoprecipitation (for low abundance proteins like MERTK):

-

Incubate the cell lysate with a primary antibody specific for the target kinase (e.g., anti-MERTK antibody) overnight at 4°C.

-

Add Protein A/G agarose or magnetic beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates or immunoprecipitated samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-MERTK) or downstream signaling proteins (e.g., anti-phospho-STAT5, anti-phospho-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

-

Signaling Pathway Inhibition

MRX-2843 exerts its anti-cancer effects by inhibiting the signaling cascades downstream of MERTK and FLT3.

MERTK Signaling Pathway

MERTK is a member of the TAM family of receptor tyrosine kinases. Its activation by ligands such as Gas6 and Protein S leads to the autophosphorylation of the intracellular kinase domain. This triggers the recruitment of adaptor proteins and the activation of several pro-survival and proliferative signaling pathways. MRX-2843 blocks this initial autophosphorylation step, thereby inhibiting all downstream signaling.

FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase crucial for normal hematopoiesis. In certain leukemias, activating mutations in FLT3 lead to its constitutive activation, promoting uncontrolled cell growth and survival. MRX-2843 inhibits both wild-type and mutated FLT3, blocking its downstream signaling through key pathways.

Conclusion

MRX-2843 is a potent and selective dual inhibitor of MERTK and FLT3 kinases. Its well-defined selectivity profile, coupled with its ability to potently inhibit key oncogenic signaling pathways, underscores its potential as a therapeutic agent in cancers driven by these kinases, such as acute myeloid leukemia. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working with MRX-2843 and related kinase inhibitors. Further investigation into the in vivo efficacy and safety profile of MRX-2843 is warranted to fully elucidate its clinical potential.

References

In Vivo Pharmacokinetic Profile of MRX-2843: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetic parameters of MRX-2843, a potent dual inhibitor of MERTK and FLT3 tyrosine kinases. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on the preclinical pharmacokinetic profile, experimental methodologies, and relevant signaling pathways of this compound.

Core Quantitative Data

Table 1: In Vivo Pharmacokinetic Parameters of UNC2025 in Mice

| Parameter | Intravenous (3 mg/kg) | Oral (3 mg/kg) |

| Clearance (CL) | 9.2 mL/min/kg | - |

| Half-life (t½) | 3.8 h | - |

| Tmax | - | 0.50 h |

| Cmax | - | 1.6 µM |

| AUC(last) | 9.2 h*µM | - |

| Oral Bioavailability (F) | - | 100%[2] |

Data presented for UNC2025, a closely related analog of MRX-2843.[2][3]

Table 2: Reported In Vivo Pharmacokinetic Data for MRX-2843 in Mice

| Parameter | Value |

| Oral Bioavailability (F) | 78% (at 3 mg/kg) |

| Cmax | 1.3 µM (at 3 mg/kg) |

Experimental Protocols

In Vivo Pharmacokinetic Analysis of UNC2025

The pharmacokinetic parameters of UNC2025, a surrogate for MRX-2843, were determined in mice. The following provides a general outline of the experimental protocol:

-

Animal Model: Male CD-1 mice were utilized for the study.

-

Dosing:

-

Intravenous (IV) Administration: UNC2025 was formulated in a solution of 7.5% v/v N-methyl pyrrolidone and 40% v/v PEG-400 in normal saline and administered as a single 3 mg/kg bolus dose.

-

Oral (PO) Administration: UNC2025 was formulated in normal saline (0.9% NaCl) and administered via oral gavage at a dose of 3 mg/kg.

-

-

Sample Collection: Blood samples were collected at various time points post-administration.

-

Analysis: Plasma concentrations of UNC2025 were determined using a validated analytical method, likely liquid chromatography-mass spectrometry (LC-MS/MS).

-